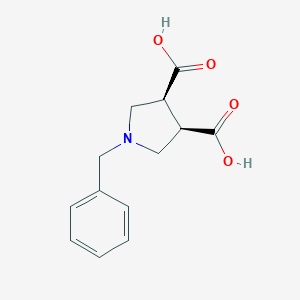

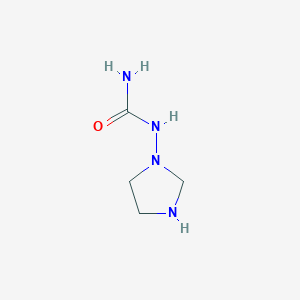

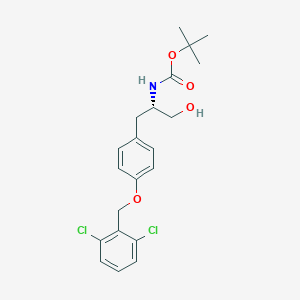

![molecular formula C7H9N3O2S B069776 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163136-55-8](/img/structure/B69776.png)

4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

Overview

Description

4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide, also known as Methylene Blue, is a synthetic heterocyclic compound with a blue-green color. It has been widely used as a dye in textile and paper industries for many years. In recent years, Methylene Blue has gained attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue exerts its effects through various mechanisms, including the inhibition of nitric oxide synthase, the reduction of reactive oxygen species, and the modulation of mitochondrial function. 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue can also interact with various proteins and enzymes, including cytochrome c oxidase, amyloid beta, and tau protein, which are involved in the pathogenesis of neurodegenerative diseases.

Biochemical And Physiological Effects

4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been shown to have various biochemical and physiological effects, including the improvement of mitochondrial function, the reduction of oxidative stress, and the modulation of inflammation. 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has several advantages for lab experiments, including its low cost, high solubility, and stability. However, 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue can also have non-specific effects and interfere with certain assays, which should be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue, including the development of novel formulations and delivery methods for therapeutic applications, the investigation of its effects on different cell types and tissues, and the exploration of its potential applications in material science and energy conversion. Further research is also needed to elucidate the mechanisms underlying the beneficial effects of 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue and to optimize its use in various applications.

Scientific Research Applications

4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been extensively studied for its potential applications in various fields, including medicine, biology, and material science. In medicine, 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been used as a diagnostic and therapeutic agent for various conditions, including methemoglobinemia, sepsis, and neurodegenerative diseases. In biology, 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been used as a staining agent for microscopy and as a redox indicator for biochemical assays. In material science, 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been used as a sensitizer for solar cells and as a catalyst for chemical reactions.

properties

CAS RN |

163136-55-8 |

|---|---|

Product Name |

4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide |

Molecular Formula |

C7H9N3O2S |

Molecular Weight |

199.23 g/mol |

IUPAC Name |

4-methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide |

InChI |

InChI=1S/C7H9N3O2S/c1-10-5-9-13(11,12)7-4-8-3-2-6(7)10/h2-4,9H,5H2,1H3 |

InChI Key |

KMFXWCBZHDFSFC-UHFFFAOYSA-N |

SMILES |

CN1CNS(=O)(=O)C2=C1C=CN=C2 |

Canonical SMILES |

CN1CNS(=O)(=O)C2=C1C=CN=C2 |

synonyms |

2H-Pyrido[4,3-e]-1,2,4-thiadiazine,3,4-dihydro-4-methyl-,1,1-dioxide(9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

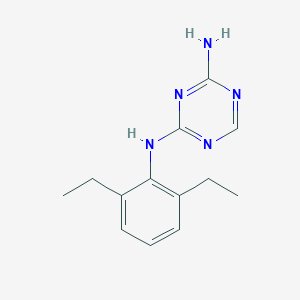

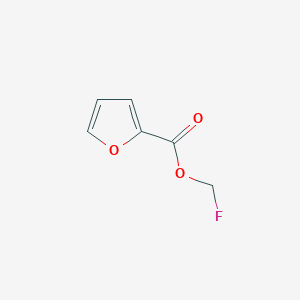

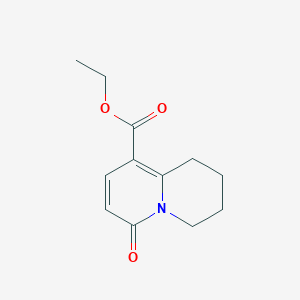

![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)